Product packaging for 4-Chlorobiphenyl-2-carbaldehyde(Cat. No.:)

4-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B13309391
M. Wt: 216.66 g/mol
InChI Key: BPWATAJMPLXNIV-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyls in Organic and Materials Science

Biphenyls, which consist of two phenyl rings linked by a single bond, form the structural core of many important molecules. Their unique conformational flexibility, where the two rings can twist relative to each other, influences their physical and electronic properties. This structural motif is found in a wide range of applications, from liquid crystals and advanced polymers to pharmaceuticals and agrochemicals. The ability to introduce different substituents onto the biphenyl (B1667301) scaffold allows for the fine-tuning of these properties, making them a versatile platform in both organic synthesis and materials science.

Role of Halogenated Biphenyls in Synthetic Chemistry and Environmental Studies

The introduction of halogen atoms, such as chlorine, onto the biphenyl structure creates halogenated biphenyls. These compounds have played a significant role in synthetic chemistry, where the halogen can act as a leaving group or direct further reactions to specific positions on the aromatic rings. Polychlorinated biphenyls (PCBs), a well-known class of halogenated biphenyls, were once widely used in industrial applications due to their thermal stability and electrical insulating properties. researchgate.net However, their persistence in the environment and adverse health effects have led to extensive environmental studies. researchgate.nettaylorfrancis.comnih.govresearchgate.net Research into individual chlorinated biphenyl congeners, like 4-Chlorobiphenyl-2-carbaldehyde, helps in understanding the behavior, degradation, and potential toxicological impact of this class of compounds. chemimpex.comtandfonline.com

Importance of the Carbaldehyde Functional Group in Chemical Transformations

The carbaldehyde group, often simply called an aldehyde, is a cornerstone of organic synthesis. ncert.nic.in It consists of a carbonyl group (a carbon double-bonded to an oxygen) bonded to a hydrogen atom and a carbon-containing side chain. chemistrytalk.orgremingtoncollege.edu The polarity of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to a wide array of chemical reactions. ncert.nic.in Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols, and they participate in numerous carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Wittig reactions. remingtoncollege.eduquora.com This reactivity makes the aldehyde group an invaluable tool for constructing complex organic molecules. solubilityofthings.com

Overview of this compound as a Subject of Academic Inquiry

This compound, with its specific substitution pattern, presents a unique combination of the chemical features discussed above. The chlorine atom on one phenyl ring and the carbaldehyde group on the other, ortho to the biphenyl linkage, create a molecule with distinct steric and electronic properties. Academic inquiry into this compound often focuses on its synthesis and its use as an intermediate in the preparation of more complex molecules. For instance, it has been noted as an intermediate in the synthesis of derivatives of (R)-Cetirizine. chemicalbook.com Its structure allows for the exploration of intramolecular interactions and the development of novel synthetic methodologies. The presence of both a halogen and a reactive aldehyde makes it a versatile precursor for creating a variety of derivatives with potential applications in medicinal chemistry and materials science.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 153850-83-0 chemicalbook.comachemblock.com
Molecular Formula C13H9ClO achemblock.comscbt.com
Molecular Weight 216.67 g/mol achemblock.com
IUPAC Name 4'-chloro-[1,1'-biphenyl]-2-carbaldehyde achemblock.com
Purity 95% achemblock.com

This table presents key chemical and physical properties of this compound.

Applications in Research

The unique structure of this compound makes it a valuable tool in various areas of chemical research.

Research AreaApplication of this compound
Organic Synthesis Serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com
Medicinal Chemistry Utilized in the development of biologically active molecules, with potential applications as anti-inflammatory and anti-cancer agents. chemimpex.com
Materials Science Employed in the formulation of advanced materials such as polymers and resins. chemimpex.com
Environmental Chemistry Used in studies to understand the behavior and degradation pathways of chlorinated compounds in the environment. chemimpex.com

This table highlights the diverse research applications of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO B13309391 4-Chlorobiphenyl-2-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-2-phenylbenzaldehyde

InChI

InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H

InChI Key

BPWATAJMPLXNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Chlorobiphenyl 2 Carbaldehyde

Reactions Involving the Carbaldehyde Functional Group

The aldehyde functional group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This reactivity is central to many of the transformations that 4-chlorobiphenyl-2-carbaldehyde undergoes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde is enhanced by the electron-withdrawing nature of the biphenyl (B1667301) ring system.

Common nucleophilic addition reactions applicable to this compound include:

Grignard Reaction: The addition of organomagnesium halides (Grignard reagents) to the carbaldehyde group results in the formation of a secondary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction introduces a new carbon-carbon bond, providing a versatile method for elaborating the molecular structure.

Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to the aldehyde. wikipedia.orgbyjus.com The product, after acidic workup, is a β-hydroxy ester. wikipedia.org This reaction is particularly useful as the organozinc reagents are generally less reactive than Grignard reagents, allowing for better functional group tolerance. wikipedia.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to the aldehyde yields a cyanohydrin. This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. chemistrysteps.comyoutube.compressbooks.pub The resulting cyanohydrin is a versatile intermediate that can be hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol. chemistrysteps.compressbooks.pub

Table 1: Examples of Nucleophilic Addition Reactions with Aldehydes
Reaction NameNucleophileGeneral Product
Grignard ReactionR-MgXSecondary Alcohol
Reformatsky ReactionBrZnCH₂CO₂Rβ-Hydroxy Ester
Cyanohydrin FormationHCN/CN⁻Cyanohydrin

Condensation Reactions

Condensation reactions of this compound involve the reaction of the carbaldehyde group with a nucleophile, typically a carbanion, followed by the elimination of a small molecule, usually water.

A prominent example is the Knoevenagel Condensation , which involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. lookchem.com The reaction is often catalyzed by a weak base, like an amine, and results in the formation of a new carbon-carbon double bond. lookchem.com For instance, the condensation of an aromatic aldehyde with malononitrile (B47326) yields a dinitrile, which is a versatile synthetic intermediate. youtube.com

Another important condensation reaction is the Wittig Reaction . This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. wikipedia.org The reaction is highly versatile and allows for the formation of a double bond at a specific location with high predictability. chemistrysteps.com

Table 2: Examples of Condensation Reactions with Aldehydes
Reaction NameReagentGeneral ProductCatalyst
Knoevenagel CondensationActive Methylene Compound (e.g., CH₂(CO₂Et)₂)α,β-Unsaturated CompoundWeak Base (e.g., Piperidine)
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Alkene-

Oxidative Cyclization Pathways of Carbaldehyde Derivatives (e.g., oxime ethers)

The carbaldehyde group can be derivatized to an oxime ether, which can then undergo intramolecular cyclization reactions. A notable example is the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes to afford phenanthridines. nih.gov This reaction proceeds via an iminyl radical intermediate, which is generated upon exposure to UV radiation. nih.gov The cyclization is often regioselective, with the position of substituents on the biphenyl rings influencing the outcome of the reaction. nih.gov For this type of cyclization to be effective, the presence of an electron-donating group, such as a methoxy (B1213986) group, on the second aromatic ring is often required to facilitate the intramolecular attack. nih.gov

Reactivity of the Chlorinated Biphenyl Scaffold

The chlorinated biphenyl framework of the molecule also participates in a range of chemical reactions, primarily electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation: In a related compound, 4-chlorobiphenyl (B17849), Friedel-Crafts acylation with itaconic anhydride (B1165640) has been shown to occur, indicating that the biphenyl ring is sufficiently activated for this type of reaction. justia.com The position of acylation will be influenced by the directing effects of the chloro and formyl groups in this compound.

Sulfonation: 4-Chlorobiphenyl can be sulfonated, typically using oleum (B3057394) (fuming sulfuric acid). The sulfonic acid group is introduced onto the aromatic ring, and the position of substitution is governed by the directing effects of the existing substituents. researchgate.net

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
SubstituentTypeDirecting Effect
-ClDeactivatingOrtho, Para
-CHODeactivatingMeta

Nucleophilic Substitution at the Chlorine Atom (as observed in related compounds)

The chlorine atom on the biphenyl ring can be replaced by a nucleophile under certain conditions, although this reaction is generally less facile than on activated aryl halides. Studies on related polychlorinated biphenyls (PCBs) have shown that the chlorine atoms can be substituted by nucleophiles such as sodium methoxide. nih.gov The reactivity of the chlorine atom is influenced by the substitution pattern of the biphenyl rings. Generally, chlorine atoms in more electron-deficient rings or at positions activated by other substituents are more susceptible to nucleophilic attack. nih.gov For instance, in some PCB congeners, chlorine atoms at the 2-position have shown preferential substitution. nih.gov

Table 4: Reactivity of Selected Polychlorinated Biphenyls (PCBs) with Sodium Methoxide
PCB CongenerReaction ConditionsMajor Products
2,4,4'-TrichlorobiphenylSodium methoxidePreferential substitution of the 2-chlorine atom
HexachlorobiphenylsSodium methoxideMixture of di- and trimethoxy-derivatives

Free Radical Initiated Transformations within Biphenyl Systems

The biphenyl core of this compound provides a template for intramolecular radical-initiated cyclizations, a powerful strategy for constructing polycyclic aromatic systems. While direct studies on the radical reactions of this compound are not extensively documented, research on analogous biphenyl-2-carbaldehyde derivatives provides significant insights into potential transformation pathways.

One such pathway involves the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes to yield phenanthridines. In this process, the oxime derivative of the aldehyde undergoes a transformation mediated by UV radiation. This reaction is believed to proceed through the formation of an iminyl radical, which then initiates an intramolecular cyclization onto the adjacent phenyl ring. This cyclization is a key step in forming the core structure of phenanthridine (B189435), a nitrogen-containing heterocyclic compound that is a scaffold in various biologically active molecules. beilstein-journals.org For instance, the exposure of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime to UV light results in the formation of 4-methoxyphenanthridine. beilstein-journals.org This methodology has been successfully applied to the total synthesis of the natural product trisphaeridine. beilstein-journals.org

This transformation highlights a potential free-radical mediated pathway for this compound. Conversion of the aldehyde to an oxime derivative would set the stage for a similar intramolecular radical cyclization. The presence of the chloro substituent on the second phenyl ring could influence the regioselectivity and efficiency of the cyclization process.

Another relevant radical-mediated transformation is the cyclization of 2-isocyanobiphenyls. While this requires the conversion of the carbaldehyde group to an isonitrile, it represents a versatile route to substituted phenanthridines. This reaction cascade involves the addition of a radical species to the isonitrile, followed by a homolytic aromatic substitution to form the phenanthridine core. rsc.org

Table 1: Examples of Free Radical Initiated Transformations in Biphenyl Systems

Starting Material Class Reaction Type Key Intermediate Product Class Ref.
Biphenyl-2-carbaldehyde O-acetyl oximes Photochemical Cyclization Iminyl Radical Phenanthridines beilstein-journals.org
2-Isocyanobiphenyls Radical Cascade Carbon-centered radical Substituted Phenanthridines rsc.org

Formation of Complex Molecular Architectures through Derivatization

The aldehyde functionality and the biphenyl backbone of this compound make it a valuable building block for the synthesis of more complex molecules, including precursors for active pharmaceutical ingredients (APIs).

This compound has been identified as a key intermediate in the synthesis of derivatives of (R)-Cetirizine. chemicalbook.com Cetirizine is a well-known second-generation antihistamine used in the treatment of allergies. The synthesis of its derivatives often requires multi-step sequences where the specific substitution pattern of the biphenyl aldehyde is crucial for constructing the final molecular architecture of the API.

The aldehyde group can undergo a wide range of chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or participation in various coupling reactions. These transformations allow for the introduction of new functional groups and the extension of the molecular framework, ultimately leading to the desired API structure.

While specific details of its integration into the synthesis of other APIs are not widely published, its structural motifs are present in a variety of therapeutic agents. For instance, the chlorinated biphenyl moiety is a feature in some anti-inflammatory and anti-cancer agents. chemimpex.com This suggests the potential for this compound to serve as a precursor in the development of new drug candidates in these therapeutic areas.

Table 2: Application of this compound in API Synthesis

API Class Specific Example Role of this compound Ref.
Antihistamines (R)-Cetirizine Derivatives Intermediate chemicalbook.com

The derivatization of this compound can also lead to the formation of complex heterocyclic systems. For example, the synthesis of dibenz[c,e]azepine-5,7-diones, a class of compounds investigated for their potential hypolipidemic activity, starts from diphenic acid, a dicarboxylic acid derivative of biphenyl. researchgate.net Oxidation of the aldehyde group of this compound to a carboxylic acid, followed by further synthetic manipulations, could potentially provide access to substituted versions of these complex seven-membered ring systems. The synthesis of these compounds often involves the formation of an imide ring fused to the biphenyl core. researchgate.net

Furthermore, the biphenyl structure is central to dibenzo[b,d]azepines, which can be synthesized through intramolecular cyclization of 2'-vinyl-biaryl-2-imines. nih.gov The aldehyde group of this compound can be converted to an imine and a vinyl group can be introduced to the other ring, setting up the precursor for such cyclizations. These complex, bridged biaryl amines exhibit both central and axial chirality, making them interesting targets for asymmetric synthesis. nih.gov

Computational and Theoretical Investigations of 4 Chlorobiphenyl 2 Carbaldehyde and Biphenyl Analogues

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of biphenyls is not static. The two phenyl rings can rotate around the central carbon-carbon single bond, leading to various conformations. Conformational analysis and molecular dynamics (MD) simulations help to map the energy landscape of this rotation and understand the stability of different spatial arrangements. MD simulations, in particular, allow for the observation of the dynamic evolution of molecular structures over time, providing a deeper understanding of their flexibility and intermolecular interactions. nih.govacs.orgrsc.org

The conformation of biphenyl (B1667301) and its derivatives is primarily defined by the dihedral angle (or twist angle) between the planes of the two aromatic rings. In unsubstituted biphenyl, the ground state equilibrium geometry is not planar; instead, it adopts a twisted conformation with a dihedral angle of approximately 42 to 44 degrees. colostate.edulibretexts.org This non-planar structure arises from a balance between two opposing factors: steric hindrance between the ortho-hydrogen atoms on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement.

The energy associated with this rotation is known as the torsional potential. The potential energy surface of biphenyl shows energy barriers at both the planar (0°) and perpendicular (90°) conformations. nih.gov High-level calculations suggest these barriers are relatively small, around 2.1 kcal/mol at 0° and 2.2 kcal/mol at 90°, allowing for rapid interconversion between enantiomeric twisted forms at room temperature. libretexts.orgnih.gov Theoretical studies often employ methods like MP2 and DFT to accurately calculate these torsional energy profiles. nih.gov

Table 1: Calculated Optimal Dihedral Angles and Rotational Barriers for Biphenyl

Method Optimal Dihedral Angle (°) Rotational Barrier at 0° (kcal/mol) Rotational Barrier at 90° (kcal/mol)
MP2(full)/aug-cc-pVTZ nih.gov 43.4 2.1 2.2
HF/upc-2 researchgate.net 48.0 - -
Experimental colostate.edu 42 ± 2 - -

This table presents data for the parent compound, biphenyl, which serves as a fundamental reference for understanding its substituted derivatives.

The introduction of substituents, particularly halogens, onto the biphenyl skeleton significantly alters the conformational preferences and rotational barriers. The size and position of the halogen atom are critical.

Ortho-Substitution : Substituents at the ortho positions (2, 2', 6, 6') have the most dramatic effect due to steric hindrance. For 2-halogenated biphenyls, the dihedral angle is influenced by the size of the halogen. acs.orgresearchgate.net In 2,2'-dihalogenated biphenyls, this steric clash is even more pronounced, generally leading to larger dihedral angles compared to the parent biphenyl. acs.orgresearchgate.net For instance, the calculated dihedral angle for 2,2'-dichlorobiphenyl (B50601) is well below 90°, suggesting that attractive forces may also play a role alongside steric effects. acs.org In contrast, 2,2'-difluorobiphenyl (B165479) is unique among dihalobiphenyls as it exhibits a double rotational minimum. acs.orgresearchgate.net

Meta-Substitution : Halogens at the meta positions (3, 3', 5, 5') have a less direct steric impact on the dihedral angle. Studies on 3,3'-dihalogenated biphenyls show they have a double minimum in their torsional potential at approximately 45° and 135°. acs.orgresearchgate.net

Table 2: Calculated Twist Angles for Selected Halogenated Biphenyls

Compound Method Twist Angle (°)
2,2'-Difluorobiphenyl B3LYP/6-311+G* 57.9 and 128.9
2,2'-Dichlorobiphenyl B3LYP/6-311+G* 84.9
2,2'-Dibromobiphenyl B3LYP/6-311+G* 89.1
3,3'-Dichlorobiphenyl B3LYP/6-311+G* ~45 and ~135

Data from reference acs.orgresearchgate.net. This table illustrates the significant impact of ortho- and meta-halogen substitution on the preferred molecular conformation.

Electronic Structure and Reactivity Prediction

Computational methods are indispensable for probing the electronic characteristics of molecules, offering insights into their stability, reactivity, and potential interaction sites.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comrsc.org It is particularly effective for large organic molecules like biphenyl derivatives. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and determine various electronic properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comwalisongo.ac.id The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

For 4-Chlorobiphenyl-2-carbaldehyde, an MEP map would be expected to show:

A strong negative potential region around the oxygen atom of the carbaldehyde group, due to the presence of lone pairs of electrons, making it a site for hydrogen bonding and electrophilic attack.

A positive potential region around the hydrogen atom of the carbaldehyde group.

The chlorine atom would exhibit dual characteristics, with negative potential in the region of its lone pairs and a positive region (a "sigma-hole") along the C-Cl bond axis, which is relevant for halogen bonding.

The aromatic rings themselves would represent areas of intermediate to slightly negative potential, characteristic of π-systems.

MEP analysis is crucial for understanding intermolecular interactions and providing a rationale for the molecule's biological activity and crystal packing forces. mdpi.comscispace.com

Polychlorinated biphenyls (PCBs) can be metabolically activated in biological systems to form reactive intermediates, such as arene oxides, quinones, and semiquinone radicals. nih.govresearchgate.net Quantum mechanical studies are essential for understanding the formation and electronic structure of these transient and often highly reactive species.

One study investigated the formation of semiquinone radicals from dihydroxy-PCB metabolites, such as 4-chlorobiphenyl-2',5'-hydroquinone. nih.gov Using a combination of electron paramagnetic resonance (EPR) spectroscopy and quantum mechanical calculations, researchers were able to characterize the resulting 4-chlorobiphenyl-2',5'-semiquinone radical. The computational models indicated that the electronic environment within an enzyme's active site could perturb the radical's electronic structure. nih.gov Such studies provide critical insights into the mechanisms of PCB toxicity, which can involve the generation of reactive oxygen species and the formation of covalent adducts with macromolecules like DNA and proteins. nih.govscispace.com

Computational Frameworks for Chemical Discovery and Reaction Network Generation

The discovery and optimization of chemical reactions are traditionally labor-intensive and often rely on intuition and serendipity. Computational frameworks for chemical discovery are designed to overcome these limitations by providing a structured and automated means of exploring the vast landscape of possible chemical reactions. These tools can generate and analyze large reaction networks, identify plausible reaction pathways, and predict the formation of products under various conditions.

Application of Automated Network Generation (NetGen) in Biphenyl Research

While direct applications of a specific tool named "NetGen" to the study of this compound are not extensively documented in publicly available literature, the principles of automated reaction network generation are highly relevant to biphenyl research. Tools with similar functionalities, such as RING (Rule-Input Network Generator) and RMG (Reaction Mechanism Generator), have been successfully employed in various fields of chemistry. nih.govgithub.ioarxiv.org These programs can construct complex reaction networks based on a set of user-defined rules or known reaction templates.

For instance, a hypothetical application of an automated network generation tool to this compound and its analogues could involve:

Exploring Degradation Pathways: Understanding the environmental fate of chlorinated biphenyls is of significant interest. An automated network generator could be used to propose and evaluate potential degradation pathways, including metabolic transformations by microorganisms or photochemical decomposition.

Investigating Synthesis Routes: By providing starting materials and a target molecule like a specific biphenyl derivative, the software could generate and rank potential synthetic routes. This could aid in the discovery of more efficient or environmentally benign synthesis methods.

Predicting Byproduct Formation: In the synthesis of complex molecules, the formation of unwanted byproducts is a common issue. Automated network generation can help predict the formation of such byproducts by exploring all possible side reactions, allowing for the optimization of reaction conditions to minimize their formation.

The general workflow of such a tool would involve defining the initial reactants, specifying the types of reactions to be considered (e.g., oxidation, reduction, substitution), and then allowing the program to iteratively generate all possible products and subsequent reactions. The generated network can then be analyzed to identify the most likely pathways based on thermodynamic and kinetic parameters, which can be estimated using computational chemistry methods.

While the specific software "NetGen" mentioned in the context of generating Chemical Reactor Networks from CFD data may not be directly applicable to general chemical discovery github.com, the broader concept of automated network generation holds immense promise for advancing research on biphenyls and their derivatives. The ability to automatically map out complex reaction landscapes can accelerate the pace of discovery and provide deeper insights into the chemical behavior of these important compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopy is a cornerstone for determining the molecular structure of 4-Chlorobiphenyl-2-carbaldehyde and investigating its potential reaction mechanisms. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic arrangement and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds such as 4-chlorobiphenyl (B17849), 2-chlorobiphenyl (B15942), and various substituted benzaldehydes. chemicalbook.comresearchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton and the aromatic protons on the two phenyl rings.

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's anisotropy. For comparison, the aldehyde proton in 4-chlorobenzaldehyde (B46862) appears at approximately δ 9.98 ppm. rsc.org

Aromatic Protons (Ar-H): The seven aromatic protons will appear as a complex series of multiplets in the range of δ 7.0 to 8.0 ppm. The substitution pattern—a chlorine atom at the 4-position of one ring and a carbaldehyde group at the 2-position of the other—disrupts the symmetry of the biphenyl (B1667301) system. This leads to complex splitting patterns (doublets, triplets, and doublet of doublets) due to ortho-, meta-, and para-couplings between adjacent protons. The protons on the aldehyde-bearing ring, particularly the proton ortho to the carbonyl group, are expected to be shifted further downfield due to the electron-withdrawing nature of the aldehyde.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton of the molecule.

Carbonyl Carbon (C=O): A signal for the aldehyde carbonyl carbon is expected to be highly deshielded, appearing in the region of δ 190-200 ppm. For instance, the carbonyl carbon in biphenyl-4-carbaldehyde is observed at δ 191.9 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between δ 120 and 150 ppm. The carbon atom bonded to the chlorine (C-Cl) will show a characteristic shift, and its signal, along with the carbon attached to the aldehyde group (C-CHO) and the two carbons forming the biphenyl linkage (C-C), will be key diagnostic peaks. The signals for the carbons on the chlorinated ring will be influenced by the electron-donating and inductively withdrawing effects of the chlorine atom, while the signals for the other ring will be affected by the strongly electron-withdrawing aldehyde group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (δ, ppm) Notes
¹HAldehyde (-CHO)9.5 - 10.5Expected as a singlet.
¹HAromatic (Ar-H)7.0 - 8.0Complex multiplet pattern due to asymmetric substitution.
¹³CCarbonyl (C=O)190 - 200Characteristic downfield shift.
¹³CAromatic (C-Cl)132 - 138Influenced by the chlorine substituent.
¹³CAromatic (C-C biphenyl)135 - 145Quaternary carbons at the ring junction.
¹³CAromatic (C-H)125 - 135Multiple signals expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying key functional groups.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde is expected between 1690 and 1715 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency. For comparison, 4-chlorobenzaldehyde shows a strong C=O stretch around 1700 cm⁻¹. researchgate.net

C-H Stretch (Aldehyde): The C-H stretching of the aldehyde group usually appears as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Aromatic C-H Stretch: These vibrations are observed as a group of bands above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: A strong band corresponding to the C-Cl stretching vibration is typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.

Aromatic Ring Vibrations: The symmetric ring breathing vibrations of the phenyl rings are expected to produce strong signals in the Raman spectrum.

Inter-ring C-C Stretch: The stretching of the bond connecting the two phenyl rings gives rise to a characteristic Raman band.

C-Cl Stretch: The C-Cl stretch is also Raman active and can be used for identification.

Distinguishing Isomers: Raman spectroscopy has been shown to be effective in distinguishing between different isomers of monochlorobiphenyls based on unique patterns of CCC bending modes and other characteristic peaks. researchgate.net For instance, 2-chlorobiphenyl has a strong characteristic peak around 432 cm⁻¹, which is absent in 3- and 4-chlorobiphenyl. researchgate.net Similar unique features would be expected for this compound.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H StretchIR / Raman> 3000Medium (IR), Strong (Raman)
Aldehyde C-H StretchIR~2820, ~2720Weak to Medium
Carbonyl C=O StretchIR1690 - 1715Strong
Aromatic C=C StretchIR / Raman1450 - 1600Medium to Strong
C-Cl StretchIR / Raman1000 - 1100Strong

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is not a radical itself, it can potentially form radical species under certain conditions, such as exposure to UV light or high temperatures, or during specific chemical reactions. EPR would be the definitive method to detect and identify such radicals.

The homolytic cleavage of the C-Cl bond could generate a biphenyl-2-carbaldehyde radical and a chlorine radical. Alternatively, other radical species could be formed through reactions involving the aldehyde group or the aromatic rings. EPR spectroscopy can provide information about the identity of the detected radicals and their concentration. The resulting EPR spectra can reveal the electronic structure and environment of the unpaired electron.

Time-Resolved Resonance Raman Spectroscopy for Transient Species

Time-Resolved Resonance Raman (TR³) spectroscopy is a powerful pump-probe technique used to study the vibrational structure of short-lived, transient chemical species, such as excited states and reaction intermediates. This method combines a pump laser pulse to initiate a photochemical process and a synchronized probe pulse to generate a Raman spectrum of the species formed at a specific time delay after initiation.

For this compound, TR³ spectroscopy could be employed to investigate its photochemistry. Upon excitation with a UV laser pulse (the pump), the molecule would be promoted to an electronic excited state. The subsequent relaxation pathways, including internal conversion and intersystem crossing, and the structures of any transient intermediates (e.g., triplet states) could be monitored by acquiring Raman spectra (using the probe pulse) at various picosecond or nanosecond time delays. This provides a "molecular movie" of the structural changes occurring during the photochemical event.

Chromatographic and Mass Spectrometric Techniques for Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and definitive identification.

Gas Chromatography-Mass Spectrometry (GC/MS) in Chlorinated Biphenyl Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the benchmark analytical technique for the identification and quantification of polychlorinated biphenyls (PCBs) and related compounds in various samples. This method is well-suited for the analysis of this compound due to its volatility and thermal stability.

The GC separates components of a mixture based on their differential partitioning between a stationary phase (a coating on a long, thin capillary column) and a mobile phase (an inert gas like helium). Non-polar or semi-polar columns, such as those with a poly(5%-phenyl methyl)siloxane stationary phase, are highly effective for separating PCB congeners. rsc.org The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for preliminary identification.

Following separation by the GC, the eluted compound enters the mass spectrometer. In the MS, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment into a pattern of charged ions. This fragmentation pattern, or mass spectrum, is unique to the molecule's structure and serves as a "fingerprint" for its definitive identification. The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (216.66 g/mol ), with a characteristic isotopic pattern due to the presence of the chlorine-35 and chlorine-37 isotopes. nih.gov Key fragment ions would result from the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or cleavage of the biphenyl bond, further confirming the structure. The high sensitivity and selectivity of GC/MS make it an ideal method for trace-level analysis and purity verification of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic compounds like this compound. While specific validated methods for this exact aldehyde are not extensively detailed in public literature, robust analytical procedures can be developed based on established methods for biphenyls, their metabolites, and other aldehyde-containing compounds. scielo.brnih.gov The method's precision and sensitivity make it ideal for separating the main compound from process-related impurities and degradation products. pensoft.net

A typical approach involves reverse-phase HPLC, which separates compounds based on their hydrophobicity. scielo.br For chlorinated biphenyls and their derivatives, a C18 column is frequently employed. scielo.brmdpi.com The mobile phase is generally a mixture of an aqueous component (like a phosphate (B84403) buffer or water with a formic acid modifier) and an organic solvent, most commonly acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions to achieve optimal separation. scielo.brmdpi.com Detection is often performed using a Diode-Array Detector (DAD) or a UV/VIS detector, typically at a wavelength around 254 nm where the biphenyl ring system absorbs light. scielo.br

Method validation is critical and would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). scielo.brpensoft.net For related biphenyl compounds, HPLC methods have demonstrated excellent linearity with high coefficients of determination (R² ≥ 0.999) and low LOD and LOQ values, often in the µg/mL range. scielo.br

Table 1: Representative HPLC Conditions for Analysis of Related Biphenyl Compounds
ParameterConditionReference
ColumnLuna C18 or BEH Shield RP18 scielo.brmdpi.com
Mobile PhaseAcetonitrile / Water (e.g., 70:30, v/v) scielo.br
Elution ModeIsocratic or Gradient scielo.brmdpi.com
Flow Rate~1.0 mL/min pensoft.net
DetectionDiode-Array Detection (DAD) at 254 nm scielo.br
Column Temperature30 °C pensoft.net

Immunochemical and Other Emerging Analytical Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA) for Related Chlorinated Biphenyls

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunochemical technique used for the detection and quantification of polychlorinated biphenyls (PCBs) in various matrices, including soil and water. goldstandarddiagnostics.comepa.gov While a specific assay for this compound is not commercially available, the principle is readily applied to the broader class of chlorinated biphenyls to which it belongs. These assays are valuable for rapid screening of environmental samples. rsc.org

The most common format for PCB analysis is the competitive ELISA. goldstandarddiagnostics.comgoldstandarddiagnostics.com In this setup, anti-PCB antibodies are immobilized on a solid phase, such as the wells of a microtiter plate. goldstandarddiagnostics.com The sample containing the target PCBs is mixed with a known amount of a PCB-enzyme conjugate (e.g., PCB-HRP). goldstandarddiagnostics.com The free PCBs from the sample and the PCB-enzyme conjugate compete for the limited number of antibody binding sites. goldstandarddiagnostics.com After an incubation period, unbound reagents are washed away. clu-in.org A substrate is then added, which is converted by the enzyme into a colored product. goldstandarddiagnostics.comclu-in.org The intensity of the color produced is inversely proportional to the concentration of PCBs in the sample; a lower color intensity indicates a higher concentration of PCBs. goldstandarddiagnostics.comgoldstandarddiagnostics.com

These ELISA kits are often calibrated against commercial PCB mixtures known as Aroclors (e.g., Aroclor 1242, 1254). epa.govnj.gov The sensitivity and specificity of the assay depend on the antibodies used, which can be designed to recognize a range of congeners, such as higher chlorinated PCBs or specific coplanar PCBs. goldstandarddiagnostics.comgoldstandarddiagnostics.com While these kits show high correlation with instrumental methods like gas chromatography (GC), they are primarily used as screening tools, and positive results often require confirmation by methods like GC/MS. goldstandarddiagnostics.comnj.gov The potential for cross-reactivity with structurally related compounds is a key consideration, although studies have shown that cross-reactivity with common chlorinated phenols and benzenes can be negligible. epa.gov

Table 2: Characteristics of a Typical Competitive ELISA for PCBs
ParameterDescriptionReference
Assay TypeDirect Competitive ELISA goldstandarddiagnostics.comgoldstandarddiagnostics.com
PrincipleAntibodies bind either sample PCBs or a PCB-enzyme conjugate. Signal is inversely proportional to sample PCB concentration. goldstandarddiagnostics.com
Target AnalytesPolychlorinated Biphenyls (PCBs), often as Aroclor mixtures. epa.govclu-in.org
Typical Assay Range0.25 ppb to 25 ppb (based on Aroclor 1254) nj.gov
Detection MethodColorimetric; read with an ELISA plate reader (e.g., at 450 nm). goldstandarddiagnostics.comclu-in.org
ApplicationQuantitative and/or qualitative screening in water, soil, and tissue extracts. goldstandarddiagnostics.comusgs.gov

Research Applications and Broader Scientific Contexts of 4 Chlorobiphenyl 2 Carbaldehyde

Role as a Chemical Building Block in Organic Synthesis

Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular architectures. 4-Chlorobiphenyl-2-carbaldehyde serves as such a building block, where its aldehyde group provides a reactive site for numerous chemical transformations, enabling the construction of larger, more intricate compounds.

The precise structure of this compound makes it a valuable intermediate in the synthesis of specific pharmaceutical agents. Research has identified it as an intermediate in the creation of derivatives of (R)-Cetirizine. chemicalbook.com Cetirizine is a well-known second-generation antihistamine used to treat allergic reactions. The synthesis of its derivatives often requires specialized intermediates to build the final molecular structure, and 4'-Chloro-biphenyl-2-carbaldehyde serves this purpose. chemicalbook.com The development of new pharmaceutical compounds frequently involves multicomponent reactions where aldehyde-containing intermediates are crucial. mdpi.com

While many chlorinated biphenyl (B1667301) structures are explored for their biological activities, the specific utility of 2'-Chloro-biphenyl-4-carbaldehyde, an isomer, has been noted in the synthesis of molecules for anti-inflammatory and anti-cancer agents. chemimpex.com This highlights the importance of the chlorobiphenyl scaffold in medicinal chemistry.

Chlorinated biphenyl structures are integral to the synthesis of certain modern agrochemicals. A prominent example is the fungicide Boscalid, a nicotinamide-based systemic fungicide developed to control a wide range of fungal pathogens. google.compatsnap.com The key intermediate for producing Boscalid is 4'-chloro-2-aminobiphenyl. google.compatsnap.comresearchgate.netrsc.orgpatsnap.com

The synthesis of this crucial intermediate can be achieved through several methods, including the Suzuki-Miyaura cross-coupling reaction, which joins two different phenyl rings together. researchgate.netrsc.org One pathway involves coupling 1-chloro-2-nitrobenzene (B146284) with 4-chlorophenylboronic acid to produce 4'-chloro-2-nitrobiphenyl, which is then reduced to the target 4'-chloro-2-aminobiphenyl. researchgate.netrsc.org An alternative route starts from p-chloroaniline, which undergoes a diazotization reaction followed by a Gomberg-Bachmann reaction with aniline (B41778) to form the same intermediate. google.compatsnap.com Although this compound is not directly used in these specific patented routes for Boscalid, the synthesis demonstrates the industrial importance of the 4'-chlorobiphenyl-2-substituted scaffold as a precursor for high-value agrochemicals.

Table 1: Synthesis of Boscalid Intermediate (4'-chloro-2-aminobiphenyl)

Synthesis StepStarting MaterialsKey Reaction TypeIntermediate ProductFinal Intermediate
Route A 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acidSuzuki-Miyaura Coupling4'-chloro-2-nitrobiphenyl4'-chloro-2-aminobiphenyl
Route B p-chloroaniline, AnilineDiazotization, Gomberg-BachmannDiazonium salt4'-chloro-2-aminobiphenyl

Chlorobiphenyl aldehydes are recognized for their utility in materials science. The isomeric compound, 2'-Chloro-biphenyl-4-carbaldehyde, is specifically mentioned as a building block in the formulation of advanced materials like specialty polymers and resins. chemimpex.com Furthermore, this class of compounds sees application in the production of fluorescent dyes, which are critical tools in biological imaging and diagnostics. chemimpex.comchemimpex.com The chlorinated biphenyl structure contributes to the stability and specific electronic properties required for fluorescence. chemimpex.com While direct applications of this compound in this area are not extensively documented, the established use of its isomers underscores the potential of this chemical family in creating high-performance materials. chemimpex.comchemimpex.com

Environmental Research on Chlorinated Aromatic Compounds

Understanding Environmental Behavior and Degradation Mechanisms of Chlorinated Biphenyls

Chlorinated biphenyls, as a class of persistent organic pollutants (POPs), have been the subject of extensive environmental research due to their widespread distribution, persistence, and potential for bioaccumulation. researchgate.net Understanding their environmental fate, including their transport, distribution, and degradation, is crucial for assessing their environmental risk and developing remediation strategies.

The environmental behavior of chlorinated biphenyls is largely governed by their physicochemical properties, which are in turn determined by the number and position of chlorine atoms on the biphenyl structure. Generally, as the degree of chlorination increases, the water solubility decreases, and the lipophilicity (fat-solubility) and resistance to degradation increase. researchgate.net This leads to the long-range environmental transport of these compounds and their accumulation in the fatty tissues of organisms, resulting in biomagnification through the food web. researchgate.net

The degradation of chlorinated biphenyls in the environment can occur through both abiotic and biotic processes, with microbial degradation being a key mechanism for their removal. The specific degradation pathways are highly dependent on the environmental conditions and the degree of chlorination of the biphenyl molecule.

Anaerobic Degradation: Under anaerobic conditions, such as those found in deep sediments, highly chlorinated biphenyls can undergo reductive dechlorination. In this process, microorganisms use the chlorinated biphenyls as electron acceptors, sequentially removing chlorine atoms and replacing them with hydrogen. This process is significant because it can reduce the toxicity of the PCB mixture and convert highly chlorinated congeners into less chlorinated forms that are more susceptible to aerobic degradation.

Aerobic Degradation: In aerobic environments, lower chlorinated biphenyls can be degraded by a wide range of microorganisms. The primary pathway for aerobic degradation is the biphenyl degradation pathway, which is initiated by a dioxygenase enzyme that introduces hydroxyl groups onto the aromatic rings. This leads to the cleavage of the biphenyl structure and the formation of chlorobenzoic acids, which can be further metabolized. nih.gov For example, a consortium of Pseudomonas sp. and Comamonas sp. has been shown to completely degrade 4-chlorobiphenyl (B17849), with the Pseudomonas strain initially breaking it down to 4-chlorobenzoate, which is then mineralized by the Comamonas strain. nih.gov

The following table provides a simplified overview of the primary microbial degradation pathways for chlorinated biphenyls:

Degradation PathwayEnvironmental ConditionPrimary SubstratesKey Microbial ProcessPrimary Products
Reductive DechlorinationAnaerobicHighly chlorinated biphenylsRemoval of chlorine atomsLower chlorinated biphenyls
Biphenyl Degradation PathwayAerobicLower chlorinated biphenylsDioxygenation and ring cleavageChlorobenzoic acids

Future Research Perspectives and Directions for 4 Chlorobiphenyl 2 Carbaldehyde Studies

Development of Greener and More Efficient Synthetic Pathways

The future of chemical synthesis lies in the adoption of environmentally benign methodologies. For 4-Chlorobiphenyl-2-carbaldehyde, research is anticipated to move away from traditional synthetic routes that may involve harsh conditions and hazardous solvents. The focus will be on developing "green" pathways that align with the principles of sustainable chemistry.

Key areas of exploration will include:

Solvent-Free and Mechanochemical Methods: The use of solvent-free reaction conditions or mechanochemistry, such as ball milling, presents a promising green alternative. rsc.orgmdpi.comrsc.org These techniques can reduce waste, energy consumption, and the need for toxic organic solvents.

Aqueous Phase Catalysis: Suzuki-Miyaura cross-coupling is a fundamental reaction for synthesizing biphenyl (B1667301) structures. Future research will likely focus on adapting this reaction to aqueous media, potentially using micellar catalysis to overcome solubility issues. chemistryviews.orgrsc.orgacs.org This approach would replace volatile organic solvents with water, a much more environmentally friendly option.

Catalytic Efficiency and Reusability: The development of highly efficient and recyclable catalyst systems is crucial. This includes designing catalysts that can be easily separated from the reaction mixture and reused multiple times without significant loss of activity, thereby minimizing waste and cost. acs.org

Renewable Feedstocks: In the long term, research may explore the synthesis of this compound or its precursors from renewable biomass sources, moving away from petroleum-based starting materials. rsc.org

In-Depth Mechanistic Elucidation of Novel Reactions

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing new synthetic strategies. For this compound, future research will delve into the intricate details of its reactions, particularly those involving the reactive carbaldehyde group.

Future mechanistic studies will likely concentrate on:

Nucleophilic Addition Reactions: The carbaldehyde functionality is highly susceptible to nucleophilic attack. study.comunacademy.comlibretexts.org Detailed kinetic and computational studies will be essential to elucidate the mechanisms of these reactions with various nucleophiles. This understanding will enable precise control over the synthesis of new derivatives with desired properties.

Multi-component Reactions: Investigating the mechanism of one-pot, multi-component reactions involving this compound could lead to the efficient synthesis of complex molecules. acs.org

Photochemical and Electrochemical Reactions: Exploring the mechanistic pathways of reactions initiated by light or electricity could open up new avenues for the functionalization of the this compound scaffold under mild conditions.

Advanced Application of Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. For this compound, computational studies will play a pivotal role in guiding future research.

Key applications of computational chemistry will include:

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other quantum chemical methods will be employed to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. nih.govresearchgate.netresearchgate.net This will aid in understanding its behavior and in the design of new molecules with tailored functionalities.

Modeling Reaction Mechanisms: Computational modeling will be used to investigate the transition states and reaction pathways of reactions involving this compound. nih.govrsc.org This will provide valuable insights that complement experimental studies and aid in the optimization of reaction conditions.

Designing Functional Materials: Computational screening can be used to predict the properties of materials derived from this compound, such as polymers or molecular sensors. This rational design approach can accelerate the discovery of new materials with specific applications. nih.govacs.org

Exploration of Undiscovered Research Applications in Interdisciplinary Fields

The unique combination of a chlorinated biphenyl scaffold and a reactive aldehyde group makes this compound a promising candidate for a wide range of applications in various scientific disciplines.

Future research will likely explore its potential in the following areas:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Chlorobiphenyl-2-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling between 2-carbaldehyde-substituted aryl halides and chlorophenyl boronic acids. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in polar aprotic solvents (e.g., DMF, THF) are often used. Base selection (e.g., K₂CO₃ or NaOAc) and temperature (70–100°C) critically affect yield and byproduct formation. For example, elevated temperatures may accelerate deboronation side reactions, reducing efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (~9.8–10.0 ppm) and biphenyl backbone signals.
  • HPLC-MS : Confirms molecular weight (MW: 216.66 g/mol) and purity.
  • X-ray Crystallography : Resolves stereoelectronic effects in crystalline derivatives, as demonstrated for structurally similar fluorinated biphenyls .
  • FT-IR : Validates aldehyde C=O stretching (~1700 cm⁻¹). Cross-referencing with databases like SciFinder ensures consistency with literature .

Q. How can researchers ensure compliance with regulatory guidelines for handling this compound?

  • Methodological Answer : Under Japan’s Chemical Substances Control Law (CSCL), this compound is classified as a "First-Class Specified Chemical," requiring verification documentation for use. Researchers must adhere to hazard communication protocols (e.g., SDS Section 1.3) and implement PPE (gloves, goggles) and fume hoods during synthesis .

Advanced Research Questions

Q. What strategies optimize reaction selectivity in synthesizing this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts with electron-rich ligands (e.g., SPhos) enhance coupling efficiency.
  • Solvent Effects : Non-polar solvents (toluene) reduce aldehyde oxidation compared to DMF.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 15–20% in biphenyl systems .
  • Computational Modeling : DFT calculations predict regioselectivity in halogenated intermediates, guiding experimental design .

Q. How should researchers address contradictions in spectroscopic data for novel derivatives?

  • Methodological Answer :

  • Iterative Validation : Repeat NMR/LC-MS under standardized conditions.
  • Crystallographic Analysis : Resolve ambiguities in molecular geometry, as seen in fluorinated biphenyl analogs .
  • Comparative Literature Review : Cross-check with structurally related compounds (e.g., 4'-fluoro-4-chlorobiphenyl) to identify systematic errors .

Q. What computational tools are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics Simulations : Model solvent effects on transition states.
  • Software : Gaussian or ORCA for energy profiling; Reaxys for benchmarking against experimental data .

Data Management and Validation

Q. How can researchers validate the novelty of this compound derivatives?

  • Methodological Answer :

  • Database Mining : Use SciFinder or Reaxys to search CAS RNs and compare spectral data.
  • Melting Point Analysis : Discrepancies ≥2°C from literature suggest novel structures.
  • Alpha-D Data : Chiral derivatives require optical rotation comparisons .

Safety and Best Practices

Q. What protocols mitigate risks during large-scale synthesis?

  • Methodological Answer :

  • Waste Management : Segregate halogenated byproducts for professional disposal to prevent environmental contamination .
  • Exposure Controls : Implement emergency showers/eye wash stations per SDS Section 1.4 .
  • Hazard Training : Regular drills on PPE use and first-aid for chemical exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.